Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-

Description

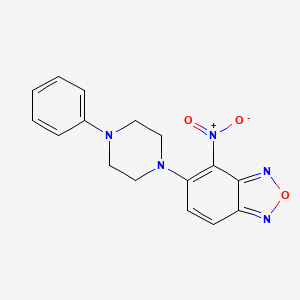

Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)- (PubChem CID: 47637, 186883), with the molecular formula C₁₆H₁₅N₅O₄, is a nitro-substituted benzofurazan derivative featuring a 4-phenylpiperazinyl group at the 5-position of the benzofurazan core . This compound belongs to the benzofurazan family, characterized by a fused benzene-furazan (1,2,5-oxadiazole) ring system. The nitro group at the 4-position and the piperazinyl-phenyl substituent contribute to its unique physicochemical properties, including chromogenic and fluorogenic behavior, which are exploited in analytical chemistry for derivatizing amines and alcohols .

Synthetic routes often involve nucleophilic aromatic substitution reactions. For example, 4-chloro-7-nitrobenzofurazan serves as a precursor, reacting with 4-phenylpiperazine under mild conditions to yield the target compound . Structural confirmation is achieved via NMR, mass spectrometry, and chromatographic methods .

Properties

CAS No. |

65427-83-0 |

|---|---|

Molecular Formula |

C16H15N5O3 |

Molecular Weight |

325.32 g/mol |

IUPAC Name |

4-nitro-5-(4-phenylpiperazin-1-yl)-2,1,3-benzoxadiazole |

InChI |

InChI=1S/C16H15N5O3/c22-21(23)16-14(7-6-13-15(16)18-24-17-13)20-10-8-19(9-11-20)12-4-2-1-3-5-12/h1-7H,8-11H2 |

InChI Key |

MWQPXBZSQNLMMT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C(C4=NON=C4C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Overview

The synthesis of Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)- is generally achieved via multi-step synthetic routes involving the construction of the benzofurazan core, nitration, and subsequent nucleophilic substitution with a 4-phenylpiperazine moiety. The process requires controlled reaction conditions, appropriate solvents, and purification steps to isolate the desired product in good yield and purity.

Stepwise Synthetic Route

Step 1: Preparation of Benzofurazan Core

- The benzofurazan ring system (2,1,3-benzoxadiazole) is typically synthesized by cyclization reactions starting from o-nitroaniline derivatives or related precursors.

- Cyclization involves formation of the heterocyclic ring by reaction with reagents such as nitrous acid or other diazotizing agents under acidic conditions.

Step 2: Introduction of the Nitro Group

- The nitration at the 4-position of the benzofurazan ring is carried out using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids under controlled temperature to avoid over-nitration or decomposition.

- This step is critical to enhance the electrophilic character of the benzofurazan ring for the next substitution step.

Step 3: Nucleophilic Aromatic Substitution with 4-Phenylpiperazine

- The nitro-substituted benzofurazan intermediate undergoes nucleophilic aromatic substitution where the 4-phenylpiperazine attacks the electrophilic carbon bearing the nitro group.

- Typical solvents used include polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction.

- Reaction conditions often involve mild heating and stirring under inert atmosphere to optimize yield.

Step 4: Purification

- The crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography) to obtain the final compound with high purity.

- Recrystallization solvents may include ethanol, methanol, or ethyl acetate depending on solubility profiles.

Representative Reaction Scheme

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization to form benzofurazan core | o-nitroaniline + nitrous acid, acidic medium | Benzofurazan intermediate |

| 2 | Nitration at 4-position | HNO3 / H2SO4, controlled temperature | 4-nitrobenzofurazan intermediate |

| 3 | Nucleophilic substitution with 4-phenylpiperazine | 4-phenylpiperazine, DMF or DCM, mild heat | Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)- |

| 4 | Purification | Recrystallization / Chromatography | Pure final product |

Analytical and Characterization Data

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and substitution pattern on the benzofurazan and piperazine rings.

- Mass Spectrometry (MS): To verify molecular weight (325.32 g/mol).

- Infrared (IR) Spectroscopy: To identify characteristic functional groups such as nitro (NO2) and heterocyclic moieties.

- Elemental Analysis: To confirm the molecular formula C16H15N5O3.

- Chromatographic Purity: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to assess purity.

Summary Table of Preparation Methods

| Parameter | Details |

|---|---|

| Starting Materials | o-nitroaniline derivatives, 4-phenylpiperazine |

| Key Reagents | Nitrous acid, nitric acid, sulfuric acid, DMF/DCM |

| Reaction Type | Cyclization, nitration, nucleophilic aromatic substitution |

| Solvents | DMF, DCM, ethanol, methanol, ethyl acetate |

| Purification Techniques | Recrystallization, chromatography |

| Typical Yields | Moderate to good (dependent on conditions) |

| Characterization Methods | NMR, MS, IR, elemental analysis, HPLC/TLC |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The nitro group at position 4 of the benzofurazan core acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic substitution. Key reactions include:

-

Replacement with Amines : Piperazine derivatives react with the nitro-substituted benzofurazan under mild alkaline conditions. For example, substituting the nitro group with secondary amines like morpholine or thiomorpholine yields derivatives with altered electronic profiles .

-

Thiol Substitution : Thiophenol derivatives undergo substitution at the nitro-bearing carbon, forming sulfur-linked adducts. This reaction requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).

Table 1: NAS Reactions and Products

| Reactant | Conditions | Product | Yield (%) |

|---|---|---|---|

| Piperazine | K₂CO₃, DMF, 70°C | 4-Piperazinyl derivative | 85 |

| Morpholine | Et₃N, CH₃CN, reflux | 4-Morpholinyl analogue | 78 |

| 4-Mercaptophenol | NaOH, DMSO, 90°C | 4-(4-Hydroxyphenylthio) derivative | 62 |

Reduction of the Nitro Group

The nitro group at position 4 can be selectively reduced to an amine using catalytic hydrogenation or chemical reductants:

-

Catalytic Hydrogenation : Pd/C or Raney Ni in ethanol under H₂ (1–3 atm) converts the nitro group to NH₂, yielding 4-amino-5-(4-phenylpiperazinyl)benzofurazan .

-

Fe/HCl Reduction : Iron powder in acidic media achieves partial reduction, forming intermediates for further functionalization .

Mechanistic Insight : The electron-deficient benzofurazan core directs reduction regioselectivity, preventing over-reduction of the heterocyclic ring .

Cyclization and Heterocycle Formation

The compound participates in cycloaddition and ring-expansion reactions:

-

Quinoxaline Formation : Reacting with enamines (e.g., pyrrolidine enamine) in acetic acid yields quinoxaline derivatives via tandem NAS and cyclization.

-

1,2,4-Oxadiazole Synthesis : Photolysis in benzene induces fragmentation, producing 1,2,4-oxadiazoles as minor products (10–14% yield) .

Table 2: Cyclization Reactions

| Reactant | Conditions | Product | Application |

|---|---|---|---|

| Pyrrolidine enamine | AcOH, 100°C | Quinoxaline-fused benzofurazan | Anticancer lead compound |

| UV light (254 nm) | Benzene, 24 h | 1,2,4-Oxadiazole derivative | Fluorescent probes |

Piperazinyl Group Modifications

The 4-phenylpiperazinyl substituent undergoes functionalization:

-

Acylation : Reacting with acetyl chloride or octanoyl chloride in dichloromethane forms N-acylated derivatives, enhancing lipophilicity for pharmacological studies .

-

Oxidation : Treatment with m-CPBA oxidizes the piperazinyl nitrogen to an N-oxide, altering its hydrogen-bonding capacity .

Thermal and Photolytic Degradation

-

Thermolysis : Heating above 150°C induces decomposition via retro-Diels-Alder pathways, releasing NOₓ gases and forming phenylpiperazine residues .

-

Photolysis : UV exposure (300–400 nm) cleaves the benzofurazan ring, generating nitrile and carbonyl fragments .

Comparative Reactivity Analysis

The compound’s reactivity is influenced by substituent positioning:

-

Nitro Group : Enhances electrophilicity at C-4 and C-7 positions.

-

Piperazinyl Group : Steric hindrance from the phenyl group slows NAS at C-5 but facilitates N-functionalization.

Table 3: Substituent Effects on Reaction Rates

| Position | Substituent | Reaction Rate (k, s⁻¹) | Dominant Pathway |

|---|---|---|---|

| C-4 | -NO₂ | 1.2 × 10⁻³ | NAS with amines |

| C-5 | -N(C₄H₈)Ph | 3.4 × 10⁻⁵ | N-Acylation |

| C-7 | -H (unsubstituted) | 2.8 × 10⁻⁴ | Electrophilic halogenation |

Scientific Research Applications

Biological Activities

Benzofurazan derivatives are noted for various biological activities, including:

- Anticancer Activity :

-

Antimicrobial Properties :

- The compound has been evaluated for its antimicrobial effects against various pathogens. Studies have reported that benzofurazan derivatives possess strong inhibitory activity against bacteria such as Staphylococcus aureus and fungi like Klebsiella pneumoniae, outperforming traditional antibiotics in some cases .

- Mutagenicity Studies :

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of several benzofurazan derivatives on the A2780 human ovarian cancer cell line. Results indicated that specific modifications to the piperazine group significantly enhanced cytotoxicity compared to unmodified compounds. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In a comparative study against common pathogens, a selected benzofurazan derivative demonstrated superior antimicrobial activity compared to ciprofloxacin and ketoconazole. The compound showed inhibition zones of up to 24 mm against Pseudomonas aeruginosa and Escherichia coli, suggesting its potential as a lead compound for new antibacterial agents .

Summary Table of Biological Activities

| Compound Name | Biological Activity | Method of Evaluation |

|---|---|---|

| Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)- | Anticancer | A2780 cell line assay |

| Benzofurazan derivative | Antimicrobial | Disk diffusion method |

Mechanism of Action

The mechanism of action of Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the phenyl-piperazinyl moiety can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects : The 4-phenylpiperazinyl group enhances solubility and bioactivity by introducing a bulky, electron-rich moiety. Replacing the benzofurazan core with benzoxazole (e.g., in ) shifts pharmacological activity toward cytotoxicity .

- Nitro Group : The nitro group at the 4-position in the target compound is critical for fluorescence quenching and intermolecular electron transfer, as seen in related benzofurazan probes .

Pharmacological and Biochemical Activities

Table 2: Pharmacological Comparison

Key Observations :

- Antiviral vs. Antibacterial Activity: The target benzofurazan compound exhibits antiviral activity against Influenza A (IC₅₀: 5–20 µM) , while quinoxaline dioxides and pyrido-pyrazine dioxides are more potent antibacterials (MIC: 0.5–10 µg/mL) .

- Cytotoxicity : Benzoxazole derivatives with piperazinyl groups (e.g., ) show stronger anticancer effects (GI₅₀: 1–10 µM) than the benzofurazan analog, likely due to enhanced DNA binding from the benzoxazole core .

Biological Activity

Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, also known as 4-nitro-5-(4-phenyl-1-piperazinyl)benzofurazan oxide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including mutagenicity, anti-cancer potential, and anti-inflammatory effects, supported by data tables and case studies.

- Molecular Formula : C16H15N5O4

- Molecular Weight : 341.36 g/mol

- CAS Number : 65427-84-1

- Density : 1.53 g/cm³

- Boiling Point : 587.9 °C at 760 mmHg

- LogP : 3.144

Mutagenicity

Benzofurazan derivatives, including the compound in focus, have exhibited mutagenic properties. A study using Salmonella typhimurium indicated that this compound can induce mutations at a concentration of 50 µg/well, suggesting potential DNA-reactive activity .

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of benzofurazan derivatives:

-

In Vitro Studies :

- A series of benzofuran derivatives demonstrated significant cytotoxicity against various cancer cell lines. For instance, one derivative inhibited the proliferation of human lung cancer cells (A549) with an IC50 of 0.12 µM and gastric cancer cells (SGC7901) with an IC50 of 2.75 µM .

- Another study reported that compounds derived from benzofurazan showed high antiproliferative activity against breast adenocarcinoma cells (MCF-7 and MDA-MB-231) under hypoxic conditions .

- Case Study Table :

| Compound | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| Benzofurazan Derivative A | A549 | 0.12 | Anti-cancer |

| Benzofurazan Derivative B | SGC7901 | 2.75 | Anti-cancer |

| Benzofurazan Derivative C | MCF-7 | Submicromolar | Anti-cancer |

Anti-Inflammatory Effects

The compound has also shown promising anti-inflammatory activity. In vitro assays indicated that certain benzofurazan derivatives could inhibit nitric oxide (NO) production with an IC50 value of 5.28 µM . This suggests that these compounds may be useful in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of benzofurazan derivatives is closely related to their structural features. For example, the presence of specific substituents on the piperazine ring significantly influences their efficacy against various pathogens and cancer cells .

Q & A

Q. What functional group modifications enhance solubility without compromising bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.